molecular formula C10H11NO4 B3415791 (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene CAS No. 37630-20-9

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

Cat. No. B3415791
CAS RN: 37630-20-9
M. Wt: 209.20 g/mol
InChI Key: OFJZSDMKKDTNHZ-VOTSOKGWSA-N
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Description

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, also known as 2-Nitrovinylbenzene, is an organic compound belonging to the family of aromatic compounds known as nitrovinylbenzenes. It has a wide range of uses in scientific research, including as a reagent in organic synthesis, as a probe for biochemical studies, and as a tool for studying the structure and dynamics of proteins.

Scientific Research Applications

  • Chemical Synthesis and Properties

    • The synthesis and properties of similar compounds such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) have been studied. These compounds, including (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, are often prepared through reactions involving lithiation and oxidation processes. They exhibit specific properties like particular EPR spectra and molar susceptibilities, which are of interest in chemical research (Fujita et al., 1996).
  • Electrochemical Applications

    • Similar compounds, such as 1,2-Dimethoxy-4-nitro-benzene, have been used as redox shuttle additives in lithium-ion batteries. These additives provide overcharge protection, enhancing the safety and longevity of the batteries. Their electrochemical properties and interaction with lithium-ion battery components are of significant interest (Ren Chun, 2012).
  • Material Science and Polymer Research

    • Compounds like (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene are used in the synthesis of polymers and materials with specific properties. For instance, the synthesis and electronic spectroscopy of related compounds have been explored, focusing on their UV-vis absorbances and fluorescence emission, which are crucial in material science applications (Sierra & Lahti, 2004).
  • Biological and Pharmaceutical Research

    • Similar nitroalkenes and their derivatives have been synthesized and evaluated for their anticancer activity. These compounds, including variants of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene, have shown potential in inhibiting cell proliferation by targeting microtubules, indicating their relevance in cancer research and treatment (Mohan et al., 2006).
  • Novel Synthesis Methods and Applications

    • Research has also focused on novel synthesis methods and applications for similar compounds. This includes the development of new strategies for synthesizing related chemical structures, which could lead to advancements in various fields, such as pharmaceuticals and materials science (Kumar et al., 2009).

properties

IUPAC Name

1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZSDMKKDTNHZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

CAS RN

2815-67-0, 37630-20-9
Record name NSC184401
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Record name NSC93685
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Trans-2,3-dimethoxy-beta-nitrostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
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(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene

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